An In-depth Technical Guide to the Physical Properties of 2-(2-Thienyl)-1,3-dithiolane
An In-depth Technical Guide to the Physical Properties of 2-(2-Thienyl)-1,3-dithiolane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Significance of the 1,3-Dithiolane Moiety
The 1,3-dithiolane scaffold is a privileged structure in organic chemistry, primarily recognized for its role as a protecting group for carbonyl compounds due to its stability under both acidic and basic conditions.[1] Beyond this classical application, the 1,3-dithiolane ring is increasingly being incorporated into bioactive molecules, demonstrating its utility as a pharmacophore in drug discovery.[2] The introduction of a thienyl group at the 2-position of the dithiolane ring introduces aromaticity and potential for further functionalization, making 2-(2-thienyl)-1,3-dithiolane a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective use in these applications, influencing factors such as solubility, reactivity, and formulation.
Molecular Structure and Core Physical Properties
The fundamental physical properties of a molecule are intrinsically linked to its structure. 2-(2-thienyl)-1,3-dithiolane possesses the following structural features:
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Molecular Formula: C₇H₈S₃
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Molecular Weight: 188.34 g/mol
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CAS Number: 31404-12-3
The structure consists of a five-membered dithiolane ring attached at the 2-position to the 2-position of a thiophene ring.
Table 1: Summary of Core Physical Properties of 2-(2-thienyl)-1,3-dithiolane
| Property | Value/Predicted Value | Rationale/Reference |
| Molecular Weight | 188.34 g/mol | Calculated from the molecular formula (C₇H₈S₃). |
| Physical State | Predicted to be a solid at room temperature. | Based on the melting points of similar aromatic-substituted dithiolane and dithiane derivatives, which are often solids. For example, 2-phenyl-1,3-dithiane has a melting point of 72-74 °C.[3] |
| Melting Point | Not explicitly reported. Predicted to be in the range of 50-100 °C. | The related compound 4-hydroxy-4-(thiophen-3-yl)-1,2-dithiolane is a solid with a melting point of 82.5 °C.[4] While the substitution pattern and ring system are different, this provides a reasonable estimate. |
| Boiling Point | Not reported and difficult to predict accurately. | Due to its relatively high molecular weight and potential for thermal decomposition, distillation might require reduced pressure. |
| Density | Not reported. | As an organic solid containing sulfur, the density is expected to be slightly greater than 1 g/mL. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and insoluble in water. | This is based on the nonpolar nature of the thiophene ring and the dithiolane moiety. |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-(2-thienyl)-1,3-dithiolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the dithiolane ring.
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Thiophene Protons (δ 6.9-7.4 ppm): The three protons on the thiophene ring will appear as a complex multiplet in this region, characteristic of a 2-substituted thiophene.
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Dithiolane Methylene Protons (δ 3.3-3.5 ppm): The four protons of the two methylene groups in the dithiolane ring are expected to appear as a multiplet.
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Methine Proton (δ ~5.8 ppm): The single proton at the 2-position of the dithiolane ring, attached to the thiophene ring, will likely appear as a singlet or a narrowly split multiplet.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
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Thiophene Carbons (δ ~125-145 ppm): Four distinct signals are expected for the carbons of the thiophene ring.
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Dithiolane Methylene Carbons (δ ~40 ppm): One or two signals are expected for the two equivalent or non-equivalent methylene carbons in the dithiolane ring.
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Methine Carbon (δ ~55 ppm): A single signal is anticipated for the carbon at the 2-position of the dithiolane ring.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups and structural features.
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C-H Stretching (Thiophene): Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹.[5]
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C-H Stretching (Aliphatic): C-H stretching of the dithiolane ring should appear in the 2950-2850 cm⁻¹ region.
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C=C Stretching (Thiophene): Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.[5]
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C-S Stretching: C-S stretching vibrations are typically weak and appear in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 188.
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Isotope Peaks: Due to the presence of three sulfur atoms, characteristic isotope peaks at M+1 and M+2 will be observed, with the M+2 peak being more intense than for compounds containing only carbon, hydrogen, and oxygen.
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of fragments from the dithiolane and thiophene rings.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 2-(2-thienyl)-1,3-dithiolane and the determination of its primary physical properties.
Synthesis of 2-(2-Thienyl)-1,3-dithiolane
This protocol is based on the general and widely used method for the formation of 1,3-dithiolanes from aldehydes.[1]
Diagram 1: Synthetic Workflow for 2-(2-Thienyl)-1,3-dithiolane
Caption: Synthetic workflow for 2-(2-thienyl)-1,3-dithiolane.
Materials:
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2-Thiophenecarboxaldehyde
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1,2-Ethanedithiol
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Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid catalyst
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography elution
Procedure:
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To a stirred solution of 2-thiophenecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol (1.1 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 0.1 eq).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(2-thienyl)-1,3-dithiolane.
Determination of Physical Properties
The following are standard laboratory procedures for determining the key physical properties of a newly synthesized organic compound.
Diagram 2: Experimental Workflow for Physical Property Determination
